molecular formula C11H10N2O3 B2961075 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide CAS No. 1248901-09-8

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide

Cat. No.: B2961075
CAS No.: 1248901-09-8
M. Wt: 218.212
InChI Key: LSFNQUPCXDRXGZ-UHFFFAOYSA-N
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Description

Product Overview N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide ( 1248901-09-8) is a high-purity chemical compound supplied for research purposes. This benzoxazine derivative has a molecular formula of C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol [ ]. Research Context and Potential Applications This compound is part of the dihydro-1,4-benzoxazine chemical class, which is a scaffold of significant interest in medicinal chemistry. Structural analogs and derivatives of dihydro-1,4-benzoxazine have been investigated in patented research for their potential biological activity, particularly as inhibitors of phosphoinositide 3-kinase (PI3K) [ ]. PI3K is a critical enzyme involved in cell growth, proliferation, and survival, making it a prominent target in therapeutic research for various disorders [ ]. Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules for investigating pathways related to immune-mediated diseases and oncology [ ]. Handling and Compliance This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and conduct a comprehensive risk assessment before handling. All appropriate personal protective equipment should be worn, and safe laboratory practices must be followed.

Properties

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-10(14)12-7-3-4-9-8(5-7)13-11(15)6-16-9/h2-5H,1,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNQUPCXDRXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide typically involves the reaction of 2-aminophenol with acrolein under acidic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intermolecular amidation .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted benzoxazines, and various oxo-derivatives .

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, as a BET bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, thereby modulating gene expression and exhibiting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Position :

    • The target compound and Flumioxazin share a 6-position substitution, whereas the patent compound is substituted at the 7-position. Positional differences significantly alter steric and electronic interactions with biological targets. For example, 7-substituted acetamide derivatives exhibit ROR-gamma modulation, while 6-substituted enamide derivatives may prioritize different binding mechanisms .
  • In contrast, the acetamide group in the patent compound favors non-covalent interactions, and the isoindoledione in Flumioxazin enhances herbicidal activity via photodegradation pathways .
  • Halogenation: Balcinrenone and Flumioxazin incorporate fluorine, which improves metabolic stability and bioavailability. The absence of halogens in the target compound may suggest a trade-off between reactivity and stability.
  • Therapeutic vs. Agrochemical Applications: The patent compound and Balcinrenone are tailored for pharmaceutical use (e.g., autoimmune diseases), while Flumioxazin is optimized as a herbicide. This dichotomy underscores the scaffold’s versatility, where substituent choice dictates application.

Research Findings and Implications

  • Biological Target Specificity :

    • The patent compound’s bulky acetamide group at the 7-position enhances ROR-gamma binding affinity, a nuclear receptor implicated in autoimmune disorders . The target compound’s 6-position propenamide may instead target kinases or proteases via covalent inhibition.
  • Synthetic Feasibility :

    • Compounds like the derivative are synthesized via nucleophilic substitution or coupling reactions (e.g., using caesium carbonate in DMF), suggesting analogous routes for the target compound.
  • Pharmacokinetic Considerations: Fluorinated analogs (Balcinrenone, Flumioxazin) exhibit prolonged half-lives compared to non-halogenated derivatives. The target compound’s propenamide group may confer reactivity but could limit oral bioavailability due to rapid metabolism.

Biological Activity

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.

Molecular Formula: C11H11N O3
Molecular Weight: 221.21 g/mol
IUPAC Name: this compound
CAS Number: [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The initial step often includes the formation of the benzoxazine ring through a Mannich reaction involving substituted phenols and amines. Subsequent modifications lead to the formation of the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
PC-3 (Prostate)7.84
MDA-MB-231 (Breast)16.2
MIA PaCa-2 (Pancreas)10.5
U87 MG (Brain)12.0

These results indicate that this compound may serve as a lead for further structural optimization in anticancer drug development .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in various assays. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity , particularly against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected strains are as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This antimicrobial profile suggests potential applications in treating infections caused by resistant strains .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties , showing significant free radical scavenging activity in DPPH assays. The half-maximal effective concentration (EC50) was found to be 25 µg/mL, indicating its potential as a natural antioxidant agent .

Case Studies

  • Study on Anticancer Effects:
    A recent study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The study emphasizes its potential as a candidate for further drug development targeting cancer therapy .
  • Investigation of Anti-inflammatory Mechanisms:
    Research exploring the anti-inflammatory effects demonstrated that treatment with this compound reduced edema in animal models of inflammation significantly compared to control groups. Histological analyses confirmed decreased leukocyte infiltration and cytokine levels in treated tissues .

Q & A

How can researchers design a synthetic route for N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide?

Level: Basic
Methodological Answer:
A robust synthetic route involves tandem oxidation and coupling reactions. For example, benzoxazinone cores can be synthesized via cyclization of o-aminophenol derivatives with α,β-unsaturated carbonyl compounds. Key intermediates like 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS 134997-87-8) or its acetylated analogs can be functionalized with propenamide groups using standard amidation protocols. Purity assessment via HPLC (≥95%) is critical at each step to avoid side products .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Characteristic peaks include the enamide proton (δ 6.2–6.8 ppm, doublet for trans-configuration) and the benzoxazinone carbonyl signal (δ 170–175 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm bond lengths and dihedral angles, especially for stereochemical validation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C11H10N2O3 requires [M+H]+ = 219.0764).

How should bioactivity data from in vivo models be statistically validated?

Level: Advanced
Methodological Answer:
In neuroprotective studies, use neonatal mice models with controlled variables (e.g., dosage: 10–50 mg/kg intraperitoneal). Employ ANOVA with post-hoc Tukey tests to compare treated vs. control groups. For example, a 30% reduction in oxidative stress markers (p < 0.05) was observed in benzoxazine derivatives with similar scaffolds . Ensure compliance with ethical guidelines (e.g., 3R principles) and report confidence intervals for reproducibility.

How can researchers resolve discrepancies in reported biological activity across studies?

Level: Advanced
Methodological Answer:
Contradictions may arise from:

  • Purity variations : Compounds with 95% purity (e.g., CAS 931619-10-2) may contain impurities that inhibit or enhance activity.
  • Experimental models : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or animal strains affect results. Cross-validate findings using orthogonal assays (e.g., ELISA and Western blot).
  • Structural analogs : Compare results with related compounds like 2-(3-oxo-benzoxazin-6-yl)acetic acid derivatives (CAS 26513-80-4) to isolate structure-activity relationships (SAR).

What computational strategies predict target interactions for benzoxazine derivatives?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like RORγ (e.g., binding affinity ΔG < −8 kcal/mol for autoimmune applications) .
  • QSAR modeling : Train models on datasets (e.g., PubChem BioAssay AID 1259351) to predict IC50 values based on substituent electronegativity or lipophilicity .
  • MD simulations : GROMACS can simulate ligand-receptor stability over 100 ns trajectories to validate binding modes.

How are structure-activity relationship (SAR) studies optimized for benzoxazine derivatives?

Level: Advanced
Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at position 7 to enhance metabolic stability (e.g., Flumioxazin, CAS 103361-09-7) .
  • Scaffold hopping : Replace the benzoxazinone core with thiazine or pyrimidine analogs to assess bioactivity shifts .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl groups) using Discovery Studio.

What protocols ensure accurate purity assessment during synthesis?

Level: Basic
Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to achieve ≥98% purity thresholds .
  • TLC : Monitor reactions using silica plates (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., C11H10N2O3 requires C 60.55%, H 4.62%) .

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